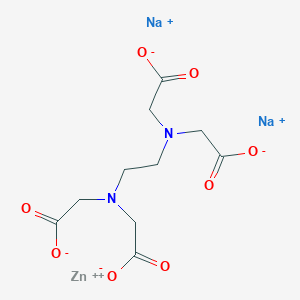

Ethylenediaminetetraacetic Acid Disodium Zinc Salt

Descripción

Disodium zinc edetate is a chelating agent that forms stable complexes with metal ions. It is widely used in various fields, including medicine, chemistry, and industry, due to its ability to bind and sequester metal ions such as zinc, calcium, and lead .

Propiedades

Número CAS |

14025-21-9 |

|---|---|

Fórmula molecular |

C10H12N2NaO8Zn- |

Peso molecular |

376.6 g/mol |

Nombre IUPAC |

sodium;zinc;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate |

InChI |

InChI=1S/C10H16N2O8.Na.Zn/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;+1;+2/p-4 |

Clave InChI |

LUSLGWQEKDGFIM-UHFFFAOYSA-J |

SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Zn+2] |

SMILES canónico |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Zn+2] |

Otros números CAS |

14025-21-9 73513-47-0 |

Descripción física |

No reaction with water. May float or sink in water. (USCG, 1999) DryPowder; OtherSolid; PelletsLargeCrystals |

Pictogramas |

Irritant |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Disodium zinc edetate is typically synthesized by reacting ethylenediaminetetraacetic acid with zinc salts in the presence of sodium hydroxide. The reaction involves the formation of a complex between the zinc ion and the ethylenediaminetetraacetic acid, followed by the addition of sodium ions to form the disodium salt .

Industrial Production Methods: In industrial settings, the production of disodium zinc edetate involves the following steps:

- Dissolving ethylenediaminetetraacetic acid in water.

- Adding zinc chloride or zinc sulfate to the solution.

- Adjusting the pH with sodium hydroxide to facilitate the formation of the disodium zinc edetate complex.

- Filtering and purifying the final product to obtain a high-purity compound .

Análisis De Reacciones Químicas

Types of Reactions: Disodium zinc edetate primarily undergoes chelation reactions, where it forms stable complexes with metal ions. It does not typically participate in oxidation, reduction, or substitution reactions .

Common Reagents and Conditions:

Chelation with Metal Ions: Disodium zinc edetate reacts with various metal ions, including calcium, magnesium, and lead, under neutral to slightly alkaline conditions.

Major Products Formed:

Aplicaciones Científicas De Investigación

Disodium zinc edetate has a wide range of applications in scientific research:

Mecanismo De Acción

Disodium zinc edetate exerts its effects through chelation, where it binds to metal ions and forms stable complexes. The chelation process involves the coordination of the metal ion with the nitrogen and oxygen atoms of the ethylenediaminetetraacetic acid ligand. This binding reduces the availability of free metal ions in the solution, thereby mitigating their toxic effects .

Molecular Targets and Pathways:

Metal Ions: The primary targets of disodium zinc edetate are divalent and trivalent metal ions, including zinc, calcium, and lead.

Chelation Pathway: The chelation pathway involves the formation of a stable complex between the metal ion and the ethylenediaminetetraacetic acid ligand, which is then excreted from the body.

Comparación Con Compuestos Similares

Disodium Calcium Edetate: Similar to disodium zinc edetate, disodium calcium edetate is used in chelation therapy to treat heavy metal poisoning.

Disodium Magnesium Edetate: This compound is used for similar purposes but has a higher affinity for magnesium ions.

Uniqueness: Disodium zinc edetate is unique in its ability to form stable complexes with zinc ions, making it particularly useful in applications where zinc chelation is required. Its superior bioavailability compared to other zinc compounds makes it a preferred choice in dietary supplements and medical treatments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.